2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide
Description
2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring, an imidazole ring, and various substituents
Properties
Molecular Formula |
C19H20N4O2S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-methyl-N-[3-(1-methylimidazole-2-carbonyl)phenyl]-4-propyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H20N4O2S/c1-4-6-15-17(26-12(2)21-15)19(25)22-14-8-5-7-13(11-14)16(24)18-20-9-10-23(18)3/h5,7-11H,4,6H2,1-3H3,(H,22,25) |
InChI Key |
IJAZEAUKCHPLNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)C)C(=O)NC2=CC=CC(=C2)C(=O)C3=NC=CN3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Imidazole Ring: This can be achieved through cyclization reactions involving amido-nitriles and nickel-catalyzed addition to nitriles.
Formation of the Thiazole Ring: This step may involve the cyclization of appropriate thioamide precursors under specific conditions.
Coupling Reactions: The final step involves coupling the imidazole and thiazole rings with the phenyl and propyl groups under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: TBHP, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Nickel catalysts for cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial and anti-inflammatory properties.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its interaction with biological molecules.
Industrial Applications: The compound may find use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like clemizole and metronidazole share the imidazole ring and exhibit similar biological activities.
Thiazole Derivatives: Compounds such as thiabendazole and nocodazole contain the thiazole ring and are used for their antimicrobial properties.
Uniqueness
What sets 2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide apart is its combination of both imidazole and thiazole rings, along with its specific substituents. This unique structure may confer enhanced biological activity and specificity compared to other similar compounds .
Biological Activity
The compound 2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide is a synthetic organic molecule notable for its complex structure that includes a thiazole ring, an imidazole moiety, and various functional groups. This unique arrangement enhances its potential biological activities, particularly in medicinal chemistry.
Structural Features
The compound's structure can be summarized as follows:
- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
- Imidazole Moiety : A five-membered ring with two nitrogen atoms, contributing to the compound's biological interactions.
- Functional Groups : Methyl and propyl groups that may influence solubility and bioactivity.
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities. The specific biological effects of This compound include:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential in inhibiting cancer cell proliferation, particularly through mechanisms involving mitotic kinesins.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-5-phenylthiazole-4-carboxamide | Imidazole and thiazole rings | Antimicrobial |
| 4-(propane-2-yl)-N-(6-chloro-pyridin-3-yloxy)-thiazole | Thiazole core with different substitutions | Antifungal |
| 5-isopropyl-N-{3-[1-methylimidazolium]phenyl}-thiazole | Similar thiazole structure with imidazolium | Anticancer |
The biological activity of this compound is likely mediated through its interaction with specific biological targets. Key areas of interest include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : Potential interactions with cellular receptors could modulate various signaling pathways.
Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives of thiazole-based compounds. For instance, a study reported the discovery of a thiazole derivative that exhibited micromolar inhibition of HSET (KIFC1), a protein crucial for mitotic spindle formation in cancer cells. This finding indicates a pathway through which similar compounds might exert anticancer effects by inducing multipolar spindle formation, leading to cell death.
Synthesis Methods
The synthesis of This compound can be achieved through various chemical reactions that allow for modifications to enhance its biological properties. These methods include:
- Condensation Reactions : To form the thiazole ring.
- Substitution Reactions : To introduce the imidazole and other functional groups.
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activity of this compound. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structural Modifications : To optimize bioactivity and reduce potential side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
